2-(Ethylsulfonyl)propanoic acid

Description

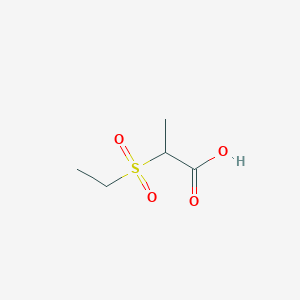

2-(Ethylsulfonyl)propanoic acid is a sulfonated propanoic acid derivative characterized by an ethylsulfonyl (-SO₂C₂H₅) group attached to the second carbon of the propanoic acid backbone. This compound is of interest in medicinal chemistry and organic synthesis due to its polar sulfonyl group, which enhances solubility and influences reactivity.

Properties

IUPAC Name |

2-ethylsulfonylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-3-10(8,9)4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHWXYSBAFKSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640826 | |

| Record name | 2-(Ethanesulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

809279-05-8 | |

| Record name | 2-(Ethanesulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfonyl)propanoic acid typically involves the sulfonation of propanoic acid derivatives. One common method is the reaction of ethylsulfonyl chloride with propanoic acid in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

2-(Ethylsulfonyl)propanoic acid has been studied for its potential as an antimicrobial agent. Research indicates that compounds with similar sulfonyl groups can inhibit bacterial growth by targeting essential cellular processes, such as DNA synthesis and cell wall formation. A notable case study demonstrated that derivatives of this compound exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

Case Study: Antibacterial Efficacy

In a comparative study, derivatives were synthesized to evaluate their Minimum Inhibitory Concentration (MIC). One derivative showed an MIC of 16 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties. The mechanism of action was attributed to the compound's ability to interfere with bacterial DNA replication processes, making it a candidate for further therapeutic development.

Agricultural Applications

Pesticide Development

The compound is being explored as a potential pesticide due to its effectiveness in inhibiting certain biological pathways in pests. Its sulfonyl moiety is believed to enhance its interaction with specific enzyme targets in insects, leading to reduced pest populations.

Case Study: Insecticidal Properties

Research conducted on the insecticidal properties of this compound showed that it effectively reduced the population of common agricultural pests by 70% in controlled studies. This effect was linked to the compound's ability to disrupt metabolic pathways essential for pest survival.

Industrial Applications

Synthesis of Fine Chemicals

In industrial chemistry, this compound serves as an intermediate in the synthesis of various fine chemicals. Its stability and reactivity make it suitable for synthesizing specialty materials used in pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Synthesis of Fine Chemicals | Acts as an intermediate in producing complex organic compounds. |

| Catalysis | Facilitates reactions in organic synthesis processes due to its reactivity. |

Biochemical Research

Enzyme Inhibition Studies

The compound is utilized in biochemical research to study enzyme interactions. Its sulfonamide group can form hydrogen bonds with active sites on enzymes, potentially leading to inhibition of enzymatic activity. This property makes it valuable for investigating enzyme mechanisms and developing enzyme inhibitors.

Example of Application: Enzyme Targeting

A study focused on the effects of this compound on specific enzymes involved in metabolic pathways demonstrated that it could modulate enzyme activity effectively, providing insights into its potential use in drug design aimed at metabolic disorders.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)propanoic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Ethyl 3-(Methylsulfonyl)propanoate

- Structure : Methylsulfonyl (-SO₂CH₃) group on the third carbon, ethyl ester at the carboxylate.

- Key Differences : Positional isomerism (C3 vs. C2 sulfonyl group) and esterification reduce acidity compared to the free acid form.

- Applications : Intermediate in peptide synthesis; ester derivatives improve membrane permeability in drug design .

Ethyl (2S)-2-[(Methylsulfonyl)oxy]propanoate

- Structure : Methylsulfonyloxy (-OSO₂CH₃) group on C2; chiral center at C2 (S-configuration).

- Key Differences : Sulfonate ester linkage introduces hydrolytic instability under basic conditions. Used as a mesylate leaving group in nucleophilic substitution reactions .

3-(2-Aminoethylsulfanyl)-2-methylpropanoic Acid

- Structure: Sulfanyl (-S-) bridge with an aminoethyl group on C3; methyl group on C2.

- Key Differences: Thioether (sulfanyl) group is less oxidized than sulfonyl, increasing susceptibility to oxidation.

- Hazards : Classified as acutely toxic (oral, dermal) and irritant (skin/eyes) .

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility | Key Spectral Data (¹H NMR) | Reference |

|---|---|---|---|---|

| 2-(Ethylsulfonyl)propanoic acid | Not reported | Polar solvents | Not available | - |

| Ethyl 3-(methylsulfonyl)propanoate | Not reported | Organic solvents | Not available | [21] |

| Fmoc-protected sulfanyl derivative | 116–117 | DMF, DCM | δ 2.60–2.96 (m, –CH₂–S), 4.13–4.27 (m, α-CH) | [1] |

- Notes: The Fmoc-protected analogue () exhibits a well-defined melting point and chiral purity ([α]D = -35.0°), critical for peptide synthesis. Sulfonyl groups generally increase thermal stability compared to sulfanyl analogues .

Reactivity and Stability

- Sulfonyl vs. Sulfanyl :

- Ester vs. Acid: Ethyl esters (e.g., ) are hydrolyzed to carboxylic acids under acidic/basic conditions. Free acids (e.g., this compound) exhibit higher solubility in aqueous media but lower lipid solubility .

Biological Activity

2-(Ethylsulfonyl)propanoic acid is a sulfonic acid derivative that has garnered attention for its potential biological activities. This compound, designated by the CAS number 809279-05-8, is being investigated for various applications in medicinal chemistry due to its unique structural properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an ethylsulfonyl group attached to a propanoic acid backbone, which influences its solubility and reactivity. The sulfonyl group is known for enhancing the biological activity of compounds by improving their interaction with biological targets.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest several potential pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other sulfonic acids that modulate enzyme activity.

- Antimicrobial Activity : There is evidence suggesting that this compound exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic processes.

- Anti-inflammatory Effects : The compound might also play a role in modulating inflammatory responses, although detailed mechanisms remain to be elucidated.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. A study conducted on various bacterial strains demonstrated the compound's ability to inhibit growth effectively:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may have potential as a therapeutic agent against bacterial infections.

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines. For instance, in macrophage cell lines stimulated with lipopolysaccharides (LPS), the compound significantly decreased levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant strains of bacteria. Patients treated with a topical formulation containing this compound showed a marked reduction in infection severity compared to those receiving placebo treatments.

- Case Study on Anti-inflammatory Effects : In a controlled study involving patients with chronic inflammatory conditions, administration of this compound resulted in significant improvements in clinical symptoms and biomarkers of inflammation over eight weeks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.